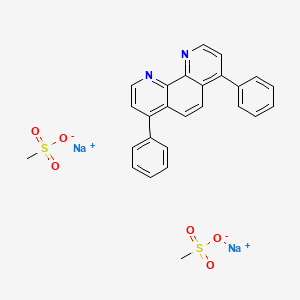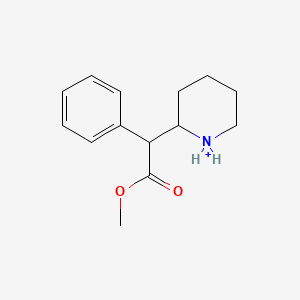
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is synthesized through a series of chemical reactions involving bromfenac sodium. The synthetic route typically involves the bromination of a benzoyl compound followed by the introduction of an amino group. The final product, bromfenac sodium, is then formulated into an ophthalmic solution. Industrial production methods focus on ensuring the purity and sterility of the solution, as it is intended for ophthalmic use .
Analyse Chemischer Reaktionen
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) undergoes several types of chemical reactions, including:
Oxidation: Bromfenac can be oxidized under certain conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Bromfenac can participate in substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that are excreted from the body .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in ophthalmology to manage postoperative pain and inflammation. It is also studied for its potential use in treating other inflammatory conditions.
Industry: Employed in the development of new ophthalmic solutions and drug delivery systems.
Wirkmechanismus
The mechanism of action of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) reduces the synthesis of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammation and pain in the treated area. The molecular targets of Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) include the COX enzymes, and the pathways involved are primarily related to the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) is similar to other NSAIDs used in ophthalmology, such as:
Ketorolac: Another NSAID used for postoperative ocular pain and inflammation.
Diclofenac: Commonly used for similar indications but has a different chemical structure.
Nepafenac: A prodrug that is converted to amfenac, an active NSAID, in the eye.
What sets Sodium 2-(2-amino-3-(4-bromobenzoyl)phenyl)acetate hydrate(2:2:3) apart is its once-daily dosing regimen, which improves patient compliance compared to some other NSAIDs that require more frequent administration .
Eigenschaften
Molekularformel |
C15H13BrNNaO4 |
|---|---|
Molekulargewicht |
374.16 g/mol |
IUPAC-Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;hydrate |
InChI |
InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
BIYQNLJPABKADF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.[Na+] |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyme |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



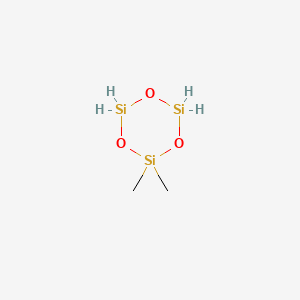
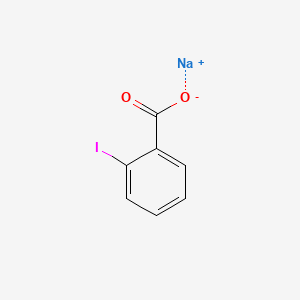
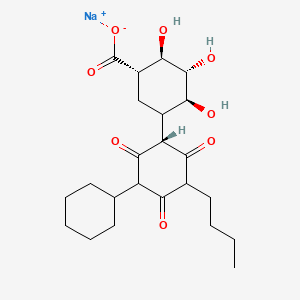

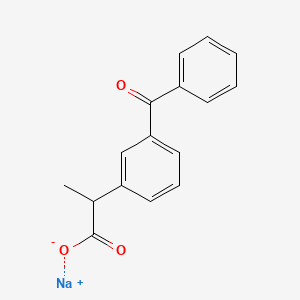

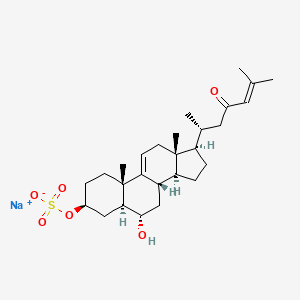
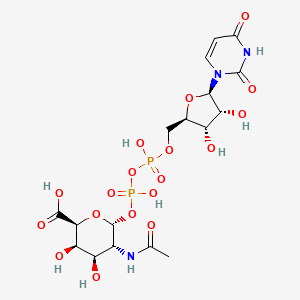
![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)
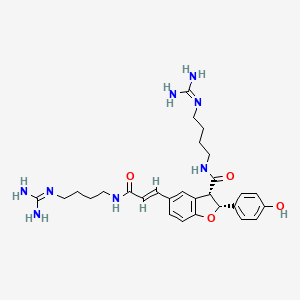
![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
